molecular formula C20H15FO3 B6411845 4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid CAS No. 1261913-07-8

4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6411845
CAS No.: 1261913-07-8
M. Wt: 322.3 g/mol
InChI Key: TYULUWACLQSZSH-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-hydroxybenzoic acid.

    Benzyloxy Protection: The hydroxyl group of 4-hydroxybenzoic acid is protected by reacting it with benzyl bromide in the presence of a base such as potassium carbonate, yielding 4-benzyloxybenzoic acid.

    Fluorination: The benzyloxybenzoic acid is then subjected to electrophilic fluorination using a fluorinating agent like Selectfluor to introduce the fluorine atom at the ortho position, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated benzoic acid derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.

Major Products

    Oxidation: 4-(4-Carboxyphenyl)-2-fluorobenzoic acid.

    Reduction: 4-(4-Benzyloxyphenyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar structure but lacks the fluorine atom.

    4-(4-Benzyloxyphenyl)benzoic acid: Similar structure but lacks the fluorine atom.

    4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYULUWACLQSZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692255
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-07-8
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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